molecular formula C13H17N3 B3200481 {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine CAS No. 1018053-76-3

{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine

Cat. No.: B3200481
CAS No.: 1018053-76-3
M. Wt: 215.29 g/mol
InChI Key: GAEIWCJIKDCSSJ-UHFFFAOYSA-N
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Description

Contextual Significance of the Imidazole (B134444) Heterocycle in Contemporary Organic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govnih.gov Its aromaticity, conferred by a sextet of π-electrons, contributes to its stability and distinct chemical properties. nih.gov One nitrogen atom is 'pyrrole-like,' contributing its lone pair to the aromatic system, while the other is 'pyridine-like,' with its lone pair residing in an sp² orbital, rendering it basic. nih.govmdpi.com This dual acidic and basic nature, known as amphoterism, allows imidazole to participate in a wide array of chemical interactions. cambridgemedchemconsulting.com

In contemporary organic chemistry, the imidazole moiety is recognized for its role as a bioisostere for amide bonds. nih.govnih.gov This substitution can enhance metabolic stability and improve the pharmacokinetic profiles of peptidomimetic drugs. nih.gov The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its biocompatibility and importance in physiological processes. cambridgemedchemconsulting.comunimore.it The versatility of imidazole in synthesis is further demonstrated by the numerous methods developed for its preparation, including cycloaddition and condensation reactions. rsc.orgorganic-chemistry.org

Strategic Importance of the Phenylmethylamine Moiety as a Synthetic Building Block

The phenylmethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of biologically active compounds. researchgate.netmdpi.com This moiety is present in endogenous catecholamines like dopamine (B1211576) and norepinephrine, which are crucial neurotransmitters. mdpi.com The structural framework of phenylmethylamine allows for extensive functionalization, enabling the synthesis of diverse libraries of compounds for drug discovery.

Phenylmethylamines are key intermediates in the synthesis of various therapeutic agents, including antiarrhythmic drugs and compounds targeting central nervous system disorders. nih.govmdpi.com The synthesis of chiral 1-phenylethylamine, a closely related structure, is well-established, often employing methods like reductive amination of acetophenone. mdpi.comwikipedia.org Its utility as a chiral auxiliary in asymmetric synthesis further underscores the strategic importance of this class of compounds in modern organic chemistry. mdpi.com The β-arylamine structure, a key feature of phenylmethylamines, is a significant pharmacophore in numerous natural products and pharmaceuticals. researchgate.net

Structural Uniqueness and Research Interest in {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine

This compound is a molecule that integrates the key features of both the imidazole and phenylmethylamine moieties. Its structure consists of a 2-ethylimidazole (B144533) ring linked to a phenylmethylamine core via a methylene (B1212753) bridge. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are of interest in chemical research.

The presence of the 2-ethyl group on the imidazole ring can influence the molecule's lipophilicity and steric profile, which in turn can affect its binding interactions with biological targets. The linkage of the imidazole and phenylmethylamine components through a flexible methylene group allows for conformational adaptability, which can be crucial for molecular recognition.

Research interest in this compound and its analogues lies in their potential as building blocks for more complex molecules in medicinal chemistry and as ligands in coordination chemistry. The combination of a basic amine and the versatile imidazole ring suggests potential applications in the development of novel catalysts and therapeutic agents. While specific research findings on this compound are not extensively documented in publicly available literature, its structural components suggest a fertile ground for further investigation.

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name {4-[(2-Ethyl-1H-imidazol-5-yl)methyl]phenyl}methanamine
CAS Number 1018053-76-3
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
InChI Key GAEIWCJIKDCSSJ-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(2-ethylimidazol-1-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-13-15-7-8-16(13)10-12-5-3-11(9-14)4-6-12/h3-8H,2,9-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEIWCJIKDCSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Aspects of 4 2 Ethylimidazolyl Methyl Phenyl Methylamine

Reactivity Profile of the Primary Amine Functionality

The primary amine group (-CH₂NH₂) attached to the benzyl ring is a key center of reactivity. The lone pair of electrons on the nitrogen atom makes it both a potent nucleophile and a base.

The defining characteristic of the primary amine is its nucleophilicity, which stems from the available lone pair of electrons on the nitrogen atom. byjus.com This allows it to attack electron-deficient centers, initiating a variety of chemical transformations.

A fundamental reaction pathway is alkylation , which typically occurs via a nucleophilic substitution mechanism (Sₙ2) with alkyl halides. libretexts.org The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. docbrown.infostudymind.co.uk This initial reaction yields a secondary amine. However, the reaction often does not stop at monosubstitution. The resulting secondary amine can be more nucleophilic than the primary amine and can react further with the alkyl halide to produce a tertiary amine, and subsequently, a quaternary ammonium salt. libretexts.orgchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia or the primary amine starting material is often used. chemguide.co.uk

The nucleophilic nature of the primary amine enables several crucial synthetic transformations.

Acylation: Primary amines react readily with acylating agents, such as acid chlorides and acid anhydrides, in a process known as acylation. byjus.comncert.nic.in This is a nucleophilic acyl substitution reaction that results in the formation of a stable amide. study.comjove.com The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. jove.com This intermediate then collapses, eliminating a leaving group (e.g., chloride or carboxylate) to yield the N-substituted amide. study.com The reaction is often performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Carbamoylation: This process involves the formation of a carbamate. One common method is the reaction of the amine with an isocyanate, which provides a direct route to N-substituted ureas or carbamates. Alternatively, primary amines can react with carbon dioxide (CO₂) in a reversible reaction to form a carbamic acid, which can then be esterified to produce a carbamate. nih.gov Carbamoylation can also be achieved using reagents like carbamoyl chlorides or by reacting amines with dimethyl carbonate. researchgate.netorganic-chemistry.org

Imine Formation: Primary amines undergo a characteristic condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This reversible, acid-catalyzed reaction proceeds in two main stages. chemistrysteps.com First, the nucleophilic amine attacks the carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. libretexts.orgfiveable.me Following proton transfers, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org Finally, the elimination of water and deprotonation of the nitrogen atom results in the formation of the C=N double bond of the imine. chemistrysteps.com The reaction rate is highly pH-dependent, with optimal conditions typically being mildly acidic (around pH 4-5). chemistrysteps.comjove.com

Table 1: Typical Conditions for Amine-Directed Transformations

Transformation Reagent(s) Product Key Conditions
Acylation Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) N-Substituted Amide Presence of a base (e.g., pyridine)
Carbamoylation Isocyanate (R-NCO) or CO₂ + Alcohol Carbamate/Urea Varies; may require catalyst nih.gov

| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | Mildly acidic (pH 4-5) |

Reactivity of the Imidazole (B134444) Nitrogen Atoms

Imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.org

As an acid: The N-H proton can be removed by a strong base. The pKa for this deprotonation is approximately 14.5, making it slightly more acidic than alcohols but less acidic than phenols. wikipedia.orgreddit.compearson.com

As a base: The pyridine-like nitrogen, with its available lone pair, is the basic site. wikipedia.org The pKa of the conjugate acid (the imidazolium ion) is approximately 7.0. wikipedia.orgmamtaniketan.com This makes imidazole significantly more basic than pyridine (pKa of conjugate acid ≈ 5.2) and vastly more basic than pyrrole, whose nitrogen lone pair is integral to its aromaticity. quora.commamtaniketan.comquora.com The increased basicity of imidazole compared to pyridine is attributed to the resonance stabilization of the resulting imidazolium cation, where the positive charge is shared between the two nitrogen atoms. mamtaniketan.comcdn-website.com

Table 2: Comparative pKa Values of Heterocyclic Compounds

Compound pKa (of Conjugate Acid) Notes
Imidazole ~7.0 mamtaniketan.com More basic than pyridine due to resonance stabilization of the cation.
Pyridine ~5.2 mamtaniketan.com Lone pair is available but cation is less stabilized.

| Pyrrole | ~ -4 quora.com | Lone pair is part of the aromatic sextet; protonation disrupts aromaticity. |

The pyridine-like nitrogen atom of the imidazole ring is an excellent ligand for coordinating with transition metal ions. wikipedia.org The lone pair of electrons on this nitrogen can be donated to vacant d-orbitals of a metal ion, forming a coordinate covalent bond. bohrium.comjocpr.com Imidazole derivatives are found in numerous biological systems, such as the histidine residue in metalloenzymes, where they play a crucial role in binding metal cofactors like Fe²⁺, Zn²⁺, and Cu²⁺. wikipedia.org

Imidazole typically acts as a monodentate ligand, binding through the sp²-hybridized nitrogen. jocpr.comazjournalbar.com It can form a wide variety of coordination complexes with different geometries, including octahedral and tetrahedral structures, depending on the metal ion and other ligands present. bohrium.comazjournalbar.com Coordination to a metal cation like Cu(II) can significantly increase the acidity of the N-H proton on the imidazole ring. researchgate.net

Table 3: Examples of Transition Metal Ions Forming Complexes with Imidazole Ligands

Metal Ion Typical Coordination Geometry Example(s)
Cr³⁺ Octahedral azjournalbar.com Biological and synthetic complexes
Co²⁺ Octahedral, Tetrahedral bohrium.comazjournalbar.com Various coordination compounds
Ni²⁺ Octahedral, Tetrahedral jocpr.com Histidine complexes, synthetic models wikipedia.org
Cu²⁺ Square Planar, Distorted Octahedral jocpr.com Blue copper proteins, synthetic models
Zn²⁺ Tetrahedral bohrium.comazjournalbar.com Carbonic anhydrase, synthetic complexes wikipedia.org

| Fe²⁺/Fe³⁺ | Octahedral | Heme proteins (e.g., Myoglobin) wikipedia.org |

Investigating Reaction Mechanisms via Intermediate Isolation and Characterization

Elucidating the precise pathway of a chemical reaction often requires the identification of transient species known as reaction intermediates. The isolation and characterization of these intermediates provide strong evidence for a proposed reaction mechanism. youtube.com

A classic example relevant to the reactivity of {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine is the formation of an imine from its primary amine group. The mechanism proceeds through a carbinolamine intermediate. fiveable.meresearchgate.net This species is typically unstable and readily eliminates water to form the final imine product. fiveable.me However, its existence is fundamental to the reaction pathway.

Isolating such transient intermediates is challenging because they are, by nature, short-lived. rsc.org Strategies to achieve this include:

Stopping the reaction: Quenching the reaction after a very short time.

Using mild conditions: Lowering the temperature to slow down subsequent reaction steps and allow the intermediate to accumulate.

Trapping: Introducing a reagent that reacts specifically with the intermediate to form a more stable, characterizable product.

Once an intermediate is isolated, it can be subjected to the original reaction conditions. If it proceeds to form the final product, this provides compelling evidence that it is a true intermediate in the reaction sequence. youtube.com

In cases where isolation is not feasible, in-situ spectroscopic techniques are invaluable. youtube.com Methods like Infrared (IR), Nuclear Magnetic Resonance (NMR), and mass spectrometry can be used to detect and characterize intermediates directly within the reaction mixture, providing crucial mechanistic insights without the need for isolation. aip.orgnih.govrsc.orgacs.org For instance, the formation of a carbinolamine could be detected by the appearance of a characteristic broad peak for the O-H group in the IR spectrum. youtube.com

Proposed Mechanistic Pathways for Ring Closure and Bond Formation

There is no available research detailing proposed mechanistic pathways for ring closure and bond formation involving this compound.

Influence of Catalysis on Reaction Outcomes and Selectivity

There is no available research on the influence of catalysis on the reaction outcomes and selectivity of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. Methodologies such as DFT have become standard for these investigations. nih.govresearchgate.net However, specific studies applying these methods to {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine have not been identified in the searched scientific literature.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

No published studies were found that report the geometry optimization or electronic structure analysis of this compound using Density Functional Theory (DFT). Such a study would typically involve calculations using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to determine the molecule's lowest energy three-dimensional structure. niscpr.res.inmdpi.com This analysis would yield key parameters like bond lengths, bond angles, and dihedral angles, providing a foundational model of its molecular architecture.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the resulting energy gap for this compound. Analysis of these frontier orbitals is critical for understanding a molecule's chemical reactivity and electronic properties. niscpr.res.in From the HOMO-LUMO energies, various reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index could be calculated to predict the molecule's behavior in chemical reactions.

Due to the absence of computational data, a data table for HOMO-LUMO energies and reactivity descriptors cannot be generated.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

No theoretical predictions for the spectroscopic parameters of this compound are available in the reviewed literature. Computational methods, particularly DFT, are frequently used to calculate and predict:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming molecular structures. niscpr.res.in

Vibrational Frequencies: Predicted FT-IR and Raman spectra help in the assignment of experimental vibrational modes to specific molecular motions. mdpi.com

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, corresponding to absorption wavelengths in UV-Vis spectroscopy.

As no such computational studies have been published for this specific molecule, a table of predicted spectroscopic data cannot be provided.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its stable three-dimensional arrangements, which can influence its biological activity and physical properties.

Exploration of Rotational Barriers and Stable Conformations

No studies detailing the conformational analysis or potential energy surface (PES) mapping for this compound were found. This type of investigation would involve calculating the energy of the molecule as a function of the rotation around its key single bonds, such as the bonds connecting the phenyl ring to the methylene (B1212753) and aminomethyl groups, and the bond connecting the imidazole (B134444) ring to the methylene bridge. nih.gov The results would identify the most stable conformers (energy minima) and the energy barriers to rotation between them.

Influence of Substituents on Molecular Flexibility

A discussion on the influence of the 2-ethyl group on the imidazole ring and the aminomethyl group on the phenyl ring regarding the molecular flexibility of this compound is not possible without foundational conformational analysis data. Such an analysis would compare the rotational barriers and conformational preferences of this molecule to unsubstituted or differently substituted analogues.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers powerful tools to investigate the formation of this compound. By modeling potential synthetic routes, it is possible to identify the most plausible reaction pathways and understand the intricate details of bond-forming and bond-breaking events.

Energetic Profiling of Proposed Synthetic Pathways

A plausible synthetic route to this compound involves the N-alkylation of 2-ethylimidazole (B144533) with 4-(bromomethyl)benzonitrile, followed by the reduction of the nitrile group to a methylamine. Density Functional Theory (DFT) calculations could be employed to model the energetic landscape of this pathway.

The initial step, the N-alkylation of 2-ethylimidazole, is a nucleophilic substitution reaction. Computational analysis would involve locating the transition state (TS) for the approach of the imidazole nitrogen to the benzylic carbon of 4-(bromomethyl)benzonitrile. The calculated activation energy (ΔG‡) for this step would provide insight into the reaction kinetics. Following the formation of the C-N bond, the departure of the bromide ion leads to the formation of the intermediate, {4-[(2-Ethylimidazolyl)methyl]phenyl}nitrile.

The subsequent reduction of the nitrile group to a primary amine can be modeled to proceed via catalytic hydrogenation. The energetic profile would detail the adsorption of the nitrile intermediate onto a catalyst surface (e.g., Palladium), followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, ultimately leading to the desired this compound product.

Hypothetical Energetic Profile Data

Below is an interactive data table presenting a hypothetical energetic profile for the proposed synthesis, with values representative of similar reactions found in the literature. These values would typically be calculated at a DFT level of theory, such as B3LYP/6-311++G(d,p). researchgate.net

Reaction StepReactantsTransition State (TS)ProductsΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
Step 1: N-Alkylation 2-Ethylimidazole + 4-(bromomethyl)benzonitrileTS1{4-[(2-Ethylimidazolyl)methyl]phenyl}nitrile + Br-22.5-15.2
Step 2: Nitrile Reduction (simplified) {4-[(2-Ethylimidazolyl)methyl]phenyl}nitrile + 2H₂ (on Pd catalyst)TS2This compound18.7-25.8

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be generated from a computational study.

Role of Solvation Effects in Reaction Dynamics

The solvent in which a reaction is conducted can significantly influence its rate and outcome by stabilizing or destabilizing reactants, transition states, and products. youtube.com Implicit and explicit solvation models can be used to computationally investigate these effects on the synthesis of this compound.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. acs.org By performing calculations with different solvent parameters (e.g., for toluene, ethanol, and dimethylformamide), it is possible to assess how the polarity of the solvent affects the energetic barriers of the N-alkylation and nitrile reduction steps. For the N-alkylation step, a polar solvent would be expected to stabilize the charged transition state and the departing bromide ion, thereby lowering the activation energy and accelerating the reaction.

Explicit solvation models, often used in conjunction with Quantum Mechanics/Molecular Mechanics (QM/MM) methods, involve modeling a number of individual solvent molecules around the reacting species. researchgate.net This approach allows for the investigation of specific solvent-solute interactions, such as hydrogen bonding, which can play a crucial role in the reaction mechanism. For instance, in the nitrile reduction step, protic solvents could interact with the nitrogen atom of the nitrile group, influencing its reactivity.

Hypothetical Solvation Effect Data

The following interactive table illustrates the hypothetical effect of different solvents on the activation energy of the N-alkylation step.

SolventDielectric Constant (ε)Hypothetical ΔG‡ (kcal/mol)
Toluene2.424.8
Ethanol24.521.9
Dimethylformamide (DMF)36.720.5

Note: The data in this table is hypothetical and intended to demonstrate the expected trend of increasing reaction rate with solvent polarity for this type of reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or within a material matrix. rdd.edu.iq These simulations model the movement of atoms over time, offering insights into conformational flexibility and intermolecular interactions.

MD simulations can also be used to study the interactions of this compound with other molecules. For example, by simulating a system containing the target molecule and a biological macromolecule, it would be possible to investigate potential binding modes and calculate the binding free energy. This is particularly relevant for understanding its potential applications in medicinal chemistry. scielo.brpensoft.net

Hypothetical Molecular Dynamics Simulation Data

The interactive table below presents hypothetical data that could be extracted from an MD simulation of this compound in a box of water at 298.15 K.

PropertyFunctional GroupHypothetical Value
Average Number of Hydrogen Bonds with Water Imidazole NH1.2
Imidazole N2.5
Methylamine NH₂3.1
Radial Distribution Function (g(r)) Peak Imidazole N - Water H1.9 Å
Methylamine N - Water H2.0 Å
Solvent Accessible Surface Area (SASA) Hydrophobic Groups150 Ų
Hydrophilic Groups95 Ų

Note: The data in this table is hypothetical and serves to illustrate the types of quantitative insights that can be gained from molecular dynamics simulations.

Research on this compound Remains Largely Undocumented in Publicly Available Scientific Literature

Comprehensive searches of publicly available scientific databases and chemical literature have yielded no specific research articles or detailed data directly pertaining to the chemical compound this compound. Consequently, information regarding its specific applications in advanced chemical research, as outlined in the user's request, is not available.

The requested article structure focuses on the compound's role as an intermediate in complex organic synthesis and as a ligand in coordination chemistry and materials science. This includes its function as a precursor for advanced heterocyclic systems, a building block in cascade reactions, and its use in the design of metal complexes, metal-organic frameworks (MOFs), and supramolecular assemblies.

It is possible that research on this specific compound is proprietary, has not yet been published, or that the compound is referred to by a different nomenclature or internal code in existing research. Without any direct references, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline provided.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives has traditionally relied on methods that often involve harsh reaction conditions, toxic solvents, and complex purification procedures. asianpubs.org A primary focus of future research will be the development of green and sustainable synthetic pathways to {4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine. wiserpub.comresearchgate.net This involves exploring alternative energy sources, greener solvents, and catalytic systems that minimize environmental impact and enhance reaction efficiency. researchgate.netbenthamscience.com

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Research could focus on optimizing microwave parameters for the key condensation and cyclization steps in the synthesis of the target molecule.

Ultrasound-Promoted Reactions: Sonochemistry offers another energy-efficient alternative for promoting chemical reactions. Investigating the effect of ultrasonic irradiation on the synthesis of this compound could lead to milder reaction conditions and improved product selectivity. researchgate.net

Solvent-Free and Aqueous Synthesis: Eliminating or replacing hazardous organic solvents is a cornerstone of green chemistry. asianpubs.org Future studies should explore the feasibility of solid-state reactions or conducting the synthesis in water, which is an environmentally benign solvent.

Development of Reusable Catalysts: The use of heterogeneous catalysts, such as zeolites, clays, or supported metal nanoparticles, can facilitate easier product separation and catalyst recycling, thereby reducing waste and cost.

A comparative overview of potential green synthetic methods is presented in the table below.

Synthetic MethodPotential Advantages for this compound SynthesisKey Research Objectives
Microwave-Assisted SynthesisRapid heating, shorter reaction times, potentially higher yields. researchgate.netOptimization of power, temperature, and reaction time; solvent screening.
Ultrasound-Promoted ReactionsEnhanced mass transfer, potential for lower reaction temperatures. researchgate.netStudy of frequency and power effects; investigation of synergistic effects with catalysts.
Solvent-Free ReactionsReduced solvent waste, simplified work-up procedures. asianpubs.orgIdentification of suitable solid supports or molten salt media; investigation of reaction kinetics.
Aqueous SynthesisEnvironmentally benign solvent, potential for unique reactivity and selectivity.Development of water-soluble catalysts; study of pH and temperature effects.

Exploration of Advanced Analytical Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction kinetics and mechanism is crucial for optimizing the synthesis of this compound. Traditional analytical techniques often rely on offline analysis of quenched reaction aliquots, which may not provide a complete picture of the reaction dynamics. The application of advanced, in situ analytical techniques can offer real-time insights into the formation of intermediates and byproducts.

Future research should focus on the implementation of Process Analytical Technology (PAT) tools, such as:

In Situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking changes in their characteristic vibrational bands.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR or the use of reaction monitoring probes can provide detailed structural information about species present in the reaction mixture as the reaction progresses.

Reaction Calorimetry: This technique measures the heat flow of a chemical reaction, providing valuable data on reaction kinetics, thermodynamics, and safety parameters.

The data obtained from these in situ techniques can be used to develop accurate kinetic models, identify reaction bottlenecks, and optimize process parameters for improved yield and purity.

Integrated Experimental and Computational Approaches for Mechanistic Insights

The synergy between experimental studies and computational chemistry offers a powerful approach to unraveling complex reaction mechanisms. acs.orgresearchgate.net For this compound, a combined approach can provide a detailed understanding of the reaction pathways, transition states, and the factors governing regioselectivity and stereoselectivity.

Future research in this area should involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of reactants, intermediates, and transition states, providing insights into their relative stabilities and the energy barriers associated with different reaction pathways. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the role of the solvent and other environmental factors on the reaction dynamics and to explore the conformational landscape of the molecules involved.

Kinetic Isotope Effect (KIE) Studies: Experimental determination of KIEs, coupled with computational modeling, can help to elucidate the nature of bond-breaking and bond-forming steps in the rate-determining step of the reaction.

The table below outlines a potential integrated approach for mechanistic studies.

ApproachMethodologyExpected Insights
Experimental Kinetic studies, isolation and characterization of intermediates, isotopic labeling.Reaction rates, identification of key reaction species, elucidation of bond-forming and -breaking steps.
Computational DFT calculations, transition state theory, MD simulations. researchgate.netrsc.orgReaction energy profiles, geometries of transition states, solvent effects, thermodynamic and kinetic parameters.
Integrated Comparison of experimental and computational data, iterative refinement of models.A validated and comprehensive reaction mechanism, predictive models for reaction optimization.

Potential in Emerging Areas of Green Chemistry and Sustainable Technologies

The unique structural features of this compound, combining a substituted imidazole ring with a flexible aminomethylphenyl group, suggest its potential utility in various areas of green chemistry and sustainable technology. nih.govsemanticscholar.org Future research should be directed towards exploring these potential applications.

Promising areas of investigation include:

Corrosion Inhibition: Imidazole derivatives are known to be effective corrosion inhibitors for various metals and alloys. The nitrogen and sulfur atoms in the molecule can adsorb onto the metal surface, forming a protective layer. Research could focus on evaluating the corrosion inhibition efficiency of this compound for mild steel, copper, and other industrially relevant metals in various corrosive media.

Catalysis: The imidazole moiety can act as a ligand for transition metals, forming complexes with potential catalytic activity. Future studies could explore the synthesis of metal complexes of this compound and evaluate their catalytic performance in important organic transformations, such as C-C coupling reactions or oxidation reactions, under green conditions.

Development of Functional Materials: The molecule could serve as a building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or other functional materials. mdpi.com For example, it could be incorporated into polymer backbones to impart specific properties, such as thermal stability, conductivity, or ion-exchange capabilities.

The exploration of these future research directions will not only expand our fundamental understanding of the chemistry of this compound but also pave the way for its potential application in developing more sustainable and environmentally friendly technologies.

Q & A

Q. What advanced techniques validate target engagement in cellular models?

  • Methodological Answer : Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stability shifts. CRISPR-Cas9 knockout models validate target specificity. Fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) assays quantify real-time interactions in live cells .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine
Reactant of Route 2
Reactant of Route 2
{4-[(2-Ethylimidazolyl)methyl]phenyl}methylamine

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